molecular formula C10H8F3IO2 B14800859 Ethyl 5-iodo-2-(trifluoromethyl)benzoate

Ethyl 5-iodo-2-(trifluoromethyl)benzoate

Cat. No.: B14800859
M. Wt: 344.07 g/mol
InChI Key: JOHXQELVUMTJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-iodo-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3IO2 and a molecular weight of 344.07 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by iodine and trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-2-(trifluoromethyl)benzoate typically involves the esterification of 5-iodo-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 5-iodo-2-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity .

Properties

Molecular Formula

C10H8F3IO2

Molecular Weight

344.07 g/mol

IUPAC Name

ethyl 5-iodo-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-5-6(14)3-4-8(7)10(11,12)13/h3-5H,2H2,1H3

InChI Key

JOHXQELVUMTJEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.